3-Methyl-6-morpholinomethyl-flavone hydrochloride
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Overview
Description
3-Methyl-6-morpholinomethyl-flavone hydrochloride is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-morpholinomethyl-flavone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxyacetophenone and benzaldehyde derivatives.
Formation of Chalcone Intermediate: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide to form a chalcone intermediate.
Cyclization: The chalcone intermediate is then cyclized using an acid catalyst to form the flavone core structure.
Introduction of Morpholinomethyl Group: The morpholinomethyl group is introduced at the 6-position through a Mannich reaction, which involves the use of formaldehyde and morpholine.
Methylation: The final step involves the methylation of the 3-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for the initial synthesis steps.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality.
Purification: The final product is purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-morpholinomethyl-flavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Flavanones and other reduced flavonoid structures.
Substitution: Various substituted flavone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-6-morpholinomethyl-flavone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer properties and potential use in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-morpholinomethyl-flavone hydrochloride involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
3-Methyl-6-morpholinomethyl-flavone hydrochloride can be compared with other flavonoid derivatives:
Flavopiridol: A synthetic flavonoid with potent anticancer activity, known for inhibiting cyclin-dependent kinases.
Baicalein: A natural flavonoid with antioxidant and anti-inflammatory properties.
Luteolin: Another natural flavonoid with similar biological activities but different structural features.
List of Similar Compounds
- Flavopiridol
- Baicalein
- Luteolin
- Quercetin
- Apigenin
Properties
CAS No. |
16146-83-1 |
---|---|
Molecular Formula |
C21H22ClNO3 |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
3-methyl-6-(morpholin-4-ium-4-ylmethyl)-2-phenylchromen-4-one;chloride |
InChI |
InChI=1S/C21H21NO3.ClH/c1-15-20(23)18-13-16(14-22-9-11-24-12-10-22)7-8-19(18)25-21(15)17-5-3-2-4-6-17;/h2-8,13H,9-12,14H2,1H3;1H |
InChI Key |
PWFRMFJKXWBEBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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